2'-Deoxyuridine-3 inverted exclamation marka-13C

Overview

Description

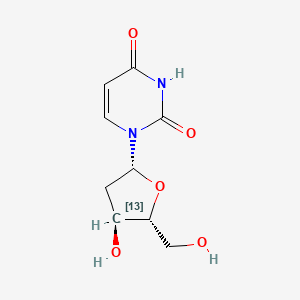

[3’-13C]2’-Deoxyuridine: is a stable isotope-labeled analogue of 2’-deoxyuridine, a nucleoside that plays a crucial role in DNA synthesis. The compound is labeled with carbon-13 at the 3’ position, making it useful for various scientific studies, including nuclear magnetic resonance (NMR) spectroscopy and metabolic research .

Mechanism of Action

Target of Action

The primary targets of [3’-13C]2’-Deoxyuridine are Uridine Phosphorylase and Thymidylate Synthase . These enzymes play crucial roles in the metabolism of nucleosides, which are essential components of DNA and RNA. Uridine Phosphorylase is involved in the conversion of uridine to uracil, while Thymidylate Synthase is responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a key step in DNA synthesis .

Mode of Action

[3’-13C]2’-Deoxyuridine acts as an antimetabolite . It is converted to deoxyuridine triphosphate during DNA synthesis . This conversion interferes with the normal function of its target enzymes, thereby disrupting DNA synthesis and repair. The incorporation of this modified nucleotide into the DNA strand can lead to DNA damage, potentially inhibiting cell proliferation and inducing cell death .

Biochemical Pathways

The incorporation of [3’-13C]2’-Deoxyuridine into DNA affects several biochemical pathways. One of the key pathways is the DNA repair pathway . The presence of deoxyuridine in DNA can lead to the accumulation of uracil and its derivatives in DNA, which can be recognized and removed by uracil DNA glycosylase, a key enzyme in the base excision repair pathway . This process can lead to the inhibition of DNA replication and transcription, thereby affecting cell proliferation .

Pharmacokinetics

It is known that the compound is converted to deoxyuridine triphosphate during dna synthesis

Result of Action

The molecular and cellular effects of [3’-13C]2’-Deoxyuridine’s action primarily involve the disruption of DNA synthesis and repair . This can lead to DNA damage, potentially inhibiting cell proliferation and inducing cell death . Furthermore, the presence of deoxyuridine in DNA can have an inhibitory and promutagenic effect on RNA transcription by diverse RNA polymerases .

Action Environment

The action, efficacy, and stability of [3’-13C]2’-Deoxyuridine can be influenced by various environmental factors. For instance, the photophysical properties of 2’-deoxyuridines labeled with fluorene derivatives, which include [3’-13C]2’-Deoxyuridine, have been found to be solvent-dependent . This suggests that the microenvironment surrounding the fluorescent nucleoside can influence its action.

Biochemical Analysis

Biochemical Properties

[3’-13C]2’-Deoxyuridine plays a crucial role in DNA synthesis and repair. It is converted to deoxyuridine triphosphate, which is then incorporated into DNA during replication. This incorporation can be used to trace DNA synthesis and study the dynamics of DNA replication. [3’-13C]2’-Deoxyuridine interacts with several enzymes, including thymidylate synthase and uridine phosphorylase . Thymidylate synthase catalyzes the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate, a critical step in DNA synthesis. Uridine phosphorylase is involved in the salvage pathway of pyrimidine metabolism, converting uridine to uracil and ribose-1-phosphate.

Cellular Effects

[3’-13C]2’-Deoxyuridine influences various cellular processes, including cell proliferation and DNA repair. In Chinese hamster ovary (CHO) cells, the addition of deoxyuridine has been shown to enhance cell growth and increase antibody production . This compound also affects cell signaling pathways and gene expression by altering the availability of nucleotides required for DNA synthesis. The incorporation of [3’-13C]2’-Deoxyuridine into DNA can lead to changes in cellular metabolism and influence the overall function of the cell.

Molecular Mechanism

The molecular mechanism of [3’-13C]2’-Deoxyuridine involves its incorporation into DNA during replication. Once inside the cell, it is phosphorylated to deoxyuridine triphosphate and incorporated into the DNA strand by DNA polymerase . This incorporation can interfere with normal DNA synthesis and repair processes, leading to cell cycle arrest and apoptosis. Additionally, [3’-13C]2’-Deoxyuridine can inhibit thymidylate synthase, reducing the availability of deoxythymidine monophosphate and further disrupting DNA synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [3’-13C]2’-Deoxyuridine can change over time. The stability and degradation of this compound are critical factors in its effectiveness. Studies have shown that [3’-13C]2’-Deoxyuridine is relatively stable under standard laboratory conditions . Long-term exposure to this compound can lead to changes in cellular function, including alterations in DNA synthesis and repair mechanisms. In vitro and in vivo studies have demonstrated that prolonged exposure to [3’-13C]2’-Deoxyuridine can result in cell cycle arrest and apoptosis .

Dosage Effects in Animal Models

The effects of [3’-13C]2’-Deoxyuridine vary with different dosages in animal models. At low doses, this compound can enhance DNA synthesis and cell proliferation. At higher doses, [3’-13C]2’-Deoxyuridine can be toxic and lead to adverse effects such as cell cycle arrest and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effects without causing toxicity.

Metabolic Pathways

[3’-13C]2’-Deoxyuridine is involved in several metabolic pathways, including the pyrimidine salvage pathway and DNA synthesis . It is phosphorylated by deoxycytidine kinase to form deoxyuridine monophosphate, which is then converted to deoxyuridine triphosphate. This compound interacts with enzymes such as thymidylate synthase and uridine phosphorylase, influencing the overall metabolic flux and levels of metabolites involved in DNA synthesis and repair .

Transport and Distribution

The transport and distribution of [3’-13C]2’-Deoxyuridine within cells and tissues are mediated by nucleoside transporters. These transporters facilitate the uptake of [3’-13C]2’-Deoxyuridine into cells, where it is phosphorylated and incorporated into DNA. The distribution of this compound within tissues can vary, with higher concentrations observed in rapidly proliferating cells due to their increased demand for nucleotides.

Subcellular Localization

[3’-13C]2’-Deoxyuridine is primarily localized in the nucleus, where it is incorporated into DNA during replication . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell. The incorporation of [3’-13C]2’-Deoxyuridine into DNA can affect its activity and function, leading to changes in DNA synthesis and repair processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3’-13C]2’-Deoxyuridine typically involves the incorporation of carbon-13 into the deoxyuridine molecule. One common method is to start with a precursor that already contains the carbon-13 isotope and then perform a series of chemical reactions to convert it into [3’-13C]2’-Deoxyuridine. The specific reaction conditions can vary, but they often involve the use of protecting groups to ensure that the carbon-13 label is incorporated at the correct position .

Industrial Production Methods: Industrial production of [3’-13C]2’-Deoxyuridine may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of automated synthesis equipment and stringent quality control measures to ensure the consistency of the isotope labeling .

Chemical Reactions Analysis

Types of Reactions: [3’-13C]2’-Deoxyuridine can undergo various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.

Reduction: This reaction can reduce carbonyl groups back to hydroxyl groups.

Substitution: This reaction can replace one functional group with another, such as halogenation to form derivatives like bromodeoxyuridine

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogens like bromine (Br₂) and iodine (I₂) under acidic or basic conditions

Major Products: The major products formed from these reactions can include various halogenated derivatives, oxidized forms, and reduced forms of [3’-13C]2’-Deoxyuridine .

Scientific Research Applications

Chemistry: In chemistry, [3’-13C]2’-Deoxyuridine is used as a tracer in NMR spectroscopy to study the structure and dynamics of nucleic acids. The carbon-13 label provides a distinct signal that can be tracked during experiments .

Biology: In biological research, [3’-13C]2’-Deoxyuridine is used to study DNA synthesis and repair mechanisms. It can be incorporated into DNA strands, allowing researchers to track and analyze DNA replication and repair processes .

Medicine: In medicine, [3’-13C]2’-Deoxyuridine is used in diagnostic tests to assess the activity of thymidylate synthase, an enzyme involved in DNA synthesis. This can help diagnose conditions like megaloblastic anemia .

Industry: In the pharmaceutical industry, [3’-13C]2’-Deoxyuridine is used in the development of new drugs and therapies. Its stable isotope label allows for precise tracking and analysis during drug development and testing .

Comparison with Similar Compounds

2’-Deoxyuridine: The non-labeled version of [3’-13C]2’-Deoxyuridine, used in similar applications but without the isotope label.

Bromodeoxyuridine (BrdU): A halogenated derivative used in cell proliferation studies.

Iododeoxyuridine (IdU): Another halogenated derivative used in antiviral therapies.

Uniqueness: The primary uniqueness of [3’-13C]2’-Deoxyuridine lies in its carbon-13 label, which makes it particularly useful for NMR spectroscopy and other studies requiring precise tracking of the compound.

Biological Activity

2'-Deoxyuridine-3-^13C (CAS No. 478510-89-3) is a stable isotope-labeled nucleoside that has garnered attention in biochemical and pharmacological research. Its unique isotopic labeling allows for precise tracking in metabolic studies and provides insights into nucleic acid metabolism, cellular processes, and potential therapeutic applications. This article reviews its biological activity, mechanisms, and implications based on diverse sources.

- Molecular Formula : C9H11N2O5

- Molecular Weight : 227.19 g/mol

- IUPAC Name : 2-deoxy-3-(hydroxymethyl)uridine

- Isotope : ^13C at the 3' position

2'-Deoxyuridine is incorporated into DNA during replication and repair processes. The ^13C labeling at the 3' position allows for advanced tracking using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, enabling researchers to study its incorporation into DNA strands and subsequent metabolic pathways.

Key Mechanisms:

- Incorporation into DNA : Acts as a substrate for DNA polymerases, facilitating DNA synthesis.

- Regulation of Enzymatic Activity : Modulates the activity of enzymes involved in nucleotide metabolism, such as thymidine kinase.

- Cellular Uptake : Transported into cells via nucleoside transporters, influencing cellular proliferation and differentiation.

Antiviral Properties

Research indicates that 2'-deoxyuridine derivatives exhibit antiviral activity against various viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The compound's mechanism involves the inhibition of viral replication by competing with natural nucleotides during viral DNA synthesis.

Antitumor Activity

Studies have shown that 2'-deoxyuridine can induce apoptosis in cancer cells by disrupting nucleotide pools necessary for DNA replication and repair. This effect has been observed in various cancer cell lines, including:

- HeLa Cells : Induction of apoptosis through mitochondrial pathways.

- MCF-7 Breast Cancer Cells : Inhibition of cell proliferation and enhancement of chemotherapeutic efficacy when combined with agents like doxorubicin.

Case Study 1: Antiviral Efficacy

A study published in Journal of Virology demonstrated that 2'-deoxyuridine effectively reduced HSV replication in vitro. The compound was shown to interfere with the viral DNA polymerase, leading to decreased viral load in treated cells compared to controls.

Case Study 2: Cancer Treatment Synergy

In a clinical trial reported in Cancer Research, patients with advanced solid tumors were treated with a combination of conventional chemotherapy and 2'-deoxyuridine. Results indicated a significant increase in overall survival rates and reduced tumor sizes compared to chemotherapy alone.

Pharmacokinetics

The pharmacokinetic profile of 2'-deoxyuridine suggests:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : Widely distributed throughout tissues with high concentrations in rapidly dividing cells.

- Metabolism : Primarily metabolized by dephosphorylation to deoxyuridine monophosphate (dUMP).

- Excretion : Renal excretion predominates, with metabolites detected in urine.

Data Table: Biological Activities Summary

Properties

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(413C)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHRCPNRJAMMIM-HOSGXKPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O[C@@H]([13C@H]1O)CO)N2C=CC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.